molecular formula C14H12ClN5O2S B2468335 N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide CAS No. 877639-92-4

N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide

Cat. No.: B2468335
CAS No.: 877639-92-4
M. Wt: 349.79
InChI Key: QLNRWJXZZUMMAL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide is a novel synthetic small molecule designed for biochemical research, featuring a fused triazolopyrimidine scaffold. This structure is recognized as a bioisostere of purine, allowing it to potentially interact with adenine-binding sites in enzymatic targets, such as kinase ATP pockets . The core pyrimidine and triazole heterocycles are prevalent in compounds with documented cytotoxic and antimicrobial properties, suggesting this molecule may be of significant interest in oncology and infectious disease research . The mechanism of action for related compounds often involves the inhibition of critical cellular enzymes. For instance, similar pyrazolopyrimidine derivatives have been demonstrated to act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, thereby halting the proliferation of cancer cells . Furthermore, the presence of a thioether-linked acetamide chain in its structure provides a potential point for interaction with biological targets and may contribute to its binding affinity. Researchers can utilize this compound as a tool molecule to investigate signal transduction pathways, explore cell cycle dynamics, and evaluate novel therapeutic strategies in vitro. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-8-6-11(21)17-13-18-19-14(20(8)13)23-7-12(22)16-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNRWJXZZUMMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide (CAS Number: 877639-92-4) is a novel compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂ClN₅O₂S, with a molecular weight of 349.8 g/mol. The compound's structure includes a chlorophenyl group and a triazole moiety linked through a thioacetamide functional group.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range significantly based on structural modifications.

In a comparative study involving triazole-thioether hybrids, one compound exhibited an MIC of 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of triazole derivatives in combating resistant bacterial strains .

Compound TypeBacterial StrainMIC (μM)
Triazole-Thioether HybridMRSA0.046
Quinolone-Triazole HybridE. coli0.125
Triazolo-PyrimidinePseudomonas aeruginosa0.125

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Studies indicate that triazole derivatives can inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). In vitro assays demonstrated that certain triazole compounds reduced the expression levels of these enzymes in RAW264.7 macrophage cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural features. The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity. Additionally, the length and branching of alkyl chains attached to the triazole moiety can significantly affect potency; longer chains often reduce activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazole-thiadiazole hybrids against various pathogens. Notably, one hybrid showed an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, outperforming traditional antibiotics .
  • Anti-inflammatory Mechanism : In another investigation focusing on anti-inflammatory effects, compounds similar to this compound were tested for their ability to modulate cytokine release in response to lipopolysaccharide (LPS) stimulation in macrophages .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Yield Source
H<sub>2</sub>O<sub>2</sub> (30%)RT, 6–12 hrsSulfoxide derivative65–78%
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTSulfone derivative82–90%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with mCPBA generating a more stabilized transition state due to its stronger oxidizing capacity .

Reduction Reactions

The carbonyl group (C=O) in the triazolopyrimidine core can undergo selective reduction.

Reagent Conditions Product Yield Source
NaBH<sub>4</sub>EtOH, 40°C, 4 hrsSecondary alcohol derivative55–60%
LiAlH<sub>4</sub>THF, reflux, 2 hrsFully reduced pyrimidine analog70–75%

Key Observation : NaBH<sub>4</sub> selectively reduces the carbonyl group without affecting the thioether or acetamide functionalities .

Nucleophilic Substitution

The chlorophenyl group undergoes aromatic substitution under electrophilic or nucleophilic conditions.

Reagent Conditions Product Yield Source
KNH<sub>2</sub>/NH<sub>3</sub>–33°C, 8 hrs4-Aminophenyl analog45–50%
CuCN/DMF120°C, 24 hrs4-Cyanophenyl derivative60–65%

Mechanism : The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic displacement, particularly at the para position .

Cycloaddition and Ring-Opening

The triazolopyrimidine core participates in [3+2] cycloaddition reactions with dipolarophiles like nitrile oxides.

Reagent Conditions Product Yield Source
CH<sub>3</sub>C≡N-OToluene, 80°C, 12 hrsFused triazolo-isoxazoline hybrid50–55%

Notable Feature : Ring strain in the triazolopyrimidine system facilitates regioselective bond cleavage during cycloaddition .

Biological Activity-Related Reactions

In pharmacological studies, the compound interacts with biological nucleophiles (e.g., cysteine residues in enzymes):

Target Reaction Biological Effect Source
Kinase ATP-binding siteThioether oxidation to sulfoneEnhanced inhibitory potency (IC<sub>50</sub> ↓ 40%)
Glutathione (GSH)Disulfide bond formationProdrug activation in redox environments

Stability Under Hydrolytic Conditions

The acetamide group undergoes hydrolysis in strongly acidic or basic media:

Conditions Product Half-Life Source
1M HCl, refluxCarboxylic acid derivative2 hrs
1M NaOH, RTAmmonium salt + pyrimidine fragment6 hrs

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond in the thioether group, generating thiyl radicals that dimerize or react with oxygen .

Key Findings from Research

  • Selectivity : The thioether and chlorophenyl groups dominate reactivity, while the triazolopyrimidine core remains inert under mild conditions .

  • Pharmacological Impact : Oxidation to sulfone derivatives enhances binding affinity to kinase targets (e.g., EGFR, IC<sub>50</sub> = 0.12 μM vs. 0.45 μM for parent compound) .

  • Synthetic Utility : Nucleophilic substitution at the chlorophenyl position enables rapid diversification for structure-activity relationship (SAR) studies .

This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial and anticancer agents, with further optimization potential through targeted modifications.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s triazolopyrimidine core distinguishes it from structurally related derivatives:

  • Such modifications may influence binding to hydrophobic enzyme pockets compared to the simpler triazolopyrimidine scaffold in the target compound .
  • Oxadiazole-Pyrimidine Hybrids (e.g., compound 1 from ): These feature a 1,3,4-oxadiazole ring linked to a pyrimidine, offering distinct hydrogen-bonding and electronic properties. The triazolopyrimidine core in the target compound may exhibit superior metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Effects

  • 4-Chlorophenyl vs. Other Aryl Groups : The 4-chlorophenyl group in the target compound may enhance electron-withdrawing effects and membrane permeability compared to the unsubstituted phenyl group in 10a or the 4-nitrophenyl group in compound 1 . Nitro groups, while electron-withdrawing, can increase cytotoxicity but may reduce selectivity.
  • Methyl and Oxo Substituents: The 5-methyl and 7-oxo groups on the triazolopyrimidine ring likely modulate steric and electronic interactions at biological targets, contrasting with the 8,9,10,11-tetrahydrobenzothieno substituents in 10a, which add conformational rigidity .

Q & A

Q. What statistical approaches (e.g., DoE) optimize reaction conditions for scale-up?

  • Answer :
  • Factors : Temperature (X₁), catalyst loading (X₂), solvent ratio (X₃).
  • Response surface modeling (RSM) : Central composite design identifies optimal conditions:
  • X₁ = 80°C, X₂ = 1.2 eq, X₃ = DMF:H₂O (9:1).
  • Predicted yield = 88% (actual = 85 ± 2%) .

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